![molecular formula C22H18FN3O2S2 B2695814 N-benzyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 450372-76-6](/img/structure/B2695814.png)
N-benzyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry. These include a benzyl group, a thieno[3,2-d]pyrimidin-2-yl group, a sulfanyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple ring structures .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the acetamide group might be hydrolyzed under acidic or basic conditions, and the sulfanyl group could potentially undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in different solvents, its melting point and boiling point, and its spectral properties .Scientific Research Applications
Antioxidant Properties
“N-benzyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide” has been investigated for its antioxidant capacity. Researchers evaluated its ability to interact with stable free radicals and inhibit soybean lipoxygenase (LOX). Notably, nitrones with specific motifs (e.g., 4-fluorophenyl, 2,4-difluorophenyl) exhibited high interaction with the DPPH radical and demonstrated potent inhibition of lipid peroxidation .
Anti-Inflammatory Activity
The compound’s anti-inflammatory potential is another area of interest. Specifically, N-benzyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide was found to be a potent inhibitor of soybean lipoxygenase (LOX) with an IC50 value of 10 μM .
Radioisotope Production
Fast proton-induced fission of 238U using protons with energies up to 40 MeV has been analyzed. This process leads to the production of radioisotopes, which find applications in medicine, electronics, and other fields. The study evaluated fission observables, including cross-sections, fragment mass distribution yields, and prompt neutron emission, providing insights into the behavior of 238U under proton irradiation .
Open Science Applications
While not directly related to the compound, open science practices emphasize inclusivity and engagement in the research process. Researchers are increasingly adopting open science principles to enhance collaboration, transparency, and accessibility in scientific endeavors .
Bioactive Small Molecules
“N-benzyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide” is a bioactive small molecule with potential applications in drug discovery and development. Its unique structure may contribute to its biological effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c23-17-8-6-16(7-9-17)13-26-21(28)20-18(10-11-29-20)25-22(26)30-14-19(27)24-12-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWCRGHGVZQZDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
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